molecular formula C27H26N4O3 B10897698 2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide

2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide

Cat. No.: B10897698
M. Wt: 454.5 g/mol
InChI Key: YYBABXCIXXOXDE-OGLMXYFKSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-N’~4~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C27H26N4O3/c1-31(2)20-12-9-18(10-13-20)17-28-30-27(32)22-16-24(29-23-8-6-5-7-21(22)23)19-11-14-25(33-3)26(15-19)34-4/h5-17H,1-4H3,(H,30,32)/b28-17+

InChI Key

YYBABXCIXXOXDE-OGLMXYFKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N’~4~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Subsequent steps include the introduction of the 3,4-dimethoxyphenyl group and the formation of the hydrazide linkage. These steps often require specific reagents and conditions, such as the use of dimethylformamide (DMF) as a solvent and the application of heat to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N’~4~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific diseases or conditions.

    Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N’~4~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Known for its biological activity and used in the synthesis of various pharmaceuticals.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis and known for its role in the preparation of muscle relaxants.

    (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Employed in the synthesis of various organic compounds and known for its potential biological activity.

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-N’~4~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE apart is its unique combination of functional groups and the presence of the quinoline core

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